3-Acetoxy-3-methyl-2-butanone
Overview
Description
3-Acetoxy-3-methyl-2-butanone, also known as 2-butanone, 3-acetoxy-3-methyl-, is a chemical compound with the formula C7H12O3 . It has a molecular weight of 144.1684 . This compound is also available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a normal boiling temperature, critical temperature, and critical pressure . It also has a specific density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, and refractive index . The compound also has specific viscosity and thermal conductivity .Scientific Research Applications
Biocatalysis for Acetoin Production : A study demonstrated the use of engineered Bacillus subtilis as a whole-cell biocatalyst to efficiently convert 2,3-butanediol to acetoin, an important food spice and bio-based chemical. This process involved an NAD+ regeneration system, achieving high acetoin productivity (Bao et al., 2014).
Characterization of Material Surfaces : Research in 1991 utilized 2-methyl-3-butyn-2-ol for characterizing acid-base properties of material surfaces, where production of 3-hydroxy-3-methyl-2-butanone was indicative of amphoteric catalysts possessing acid-base ion pairs (Lauron-Pernot et al., 1991).
Enzymatic Synthesis of Acetoin : Another study explored the enzymatic route for producing enantioselective acetoin from meso-2,3-butanediol using a specific alcohol dehydrogenase, demonstrating its potential in cosmetic and chemical synthesis applications (Kochius et al., 2014).
Atmospheric Chemistry : Research on the kinetics and mechanism of the tropospheric reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms provided insights into atmospheric chemistry, particularly regarding the reactivity of this compound with atmospheric oxidants (Sleiman et al., 2014).
Electro-Optic Applications : A study highlighted the synthesis of α-hydroxy methyl ketones, including 3-hydroxy-3-methyl-2-butanone, as precursors to electro-optic acceptors used in nonlinear optical chromophores (He et al., 2002).
Enzymatic Reaction for Acetoin Synthesis : A cell-free cascade enzymatic reaction was developed for synthesizing acetoin from pyruvate, demonstrating an efficient bio-based method for producing this chemical (Jia et al., 2017).
Safety and Hazards
3-Acetoxy-3-methyl-2-butanone is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJOZIJFBJYYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496419 | |
Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10235-71-9 | |
Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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